molecular formula C24H26 B15177790 1-(1,3-Diphenylbutyl)-4-ethylbenzene CAS No. 84255-45-8

1-(1,3-Diphenylbutyl)-4-ethylbenzene

Cat. No.: B15177790
CAS No.: 84255-45-8
M. Wt: 314.5 g/mol
InChI Key: VCESGYYDVUQCQF-UHFFFAOYSA-N
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Description

1-(1,3-Diphenylbutyl)-4-ethylbenzene is an organic compound characterized by its unique structure, which includes a butyl chain substituted with phenyl groups and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Diphenylbutyl)-4-ethylbenzene can be achieved through several methods. One common approach involves the alkylation of 1,3-diphenylbutane with ethylbenzene under Friedel-Crafts conditions. This reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Diphenylbutyl)-4-ethylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkanes.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1-(1,3-Diphenylbutyl)-4-ethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Diphenylbutyl)-4-ethylbenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylbutane: Lacks the ethylbenzene substitution, resulting in different chemical properties and reactivity.

    4-Ethylbiphenyl: Contains a similar ethylbenzene moiety but lacks the butyl chain, leading to distinct applications and behavior.

    1,3-Diphenylpropane: Shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

1-(1,3-Diphenylbutyl)-4-ethylbenzene is unique due to its specific combination of phenyl, butyl, and ethylbenzene groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

84255-45-8

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1-(1,3-diphenylbutyl)-4-ethylbenzene

InChI

InChI=1S/C24H26/c1-3-20-14-16-23(17-15-20)24(22-12-8-5-9-13-22)18-19(2)21-10-6-4-7-11-21/h4-17,19,24H,3,18H2,1-2H3

InChI Key

VCESGYYDVUQCQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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